molecular formula C10H14N2O3S B12088454 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide

Cat. No.: B12088454
M. Wt: 242.30 g/mol
InChI Key: BFVFXUCYSXJZDA-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide is an organic compound with the molecular formula C10H14N2O3S. This compound is characterized by the presence of an amino group, an ethyl group, and a methylsulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of recoverable catalysts and green chemistry principles is emphasized to ensure sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form ion-associate complexes with bioactive molecules, which is crucial for understanding its biological effects. The formation of these complexes can influence receptor interactions and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(diethylamino)ethyl]-3-[(methylsulfonyl)amino]benzamide
  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide

Uniqueness

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable ion-associate complexes sets it apart from other similar compounds .

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

4-amino-N-ethyl-3-methylsulfonylbenzamide

InChI

InChI=1S/C10H14N2O3S/c1-3-12-10(13)7-4-5-8(11)9(6-7)16(2,14)15/h4-6H,3,11H2,1-2H3,(H,12,13)

InChI Key

BFVFXUCYSXJZDA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C

Origin of Product

United States

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